
(2,4-Difluoro-3-(trifluoromethyl)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-Difluoro-3-(trifluoromethyl)phenyl)methanol is an organic compound characterized by the presence of both difluoro and trifluoromethyl groups attached to a phenyl ring, with a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation process, which can be achieved through various strategies, including electrophilic, nucleophilic, and radical methods . The reaction conditions often involve the use of difluorocarbene reagents and metal-based catalysts to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of non-ozone depleting difluorocarbene reagents is preferred to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
(2,4-Difluoro-3-(trifluoromethyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups into the aromatic ring .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2,4-Difluoro-3-(trifluoromethyl)phenyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable in the development of new materials and catalysts .
Biology and Medicine
The compound’s fluorinated groups enhance its biological activity, making it a potential candidate for drug development. Fluorine atoms can improve the metabolic stability and bioavailability of pharmaceutical compounds .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, agrochemicals, and more .
Wirkmechanismus
The mechanism by which (2,4-Difluoro-3-(trifluoromethyl)phenyl)methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to improved efficacy in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-(Trifluoromethyl)phenyl)methanol: Similar structure but lacks the difluoro groups.
4-(Trifluoromethyl)phenol: Contains a hydroxyl group instead of a methanol group.
2-Fluoro-3-(trifluoromethyl)phenyl isocyanate: Contains an isocyanate group instead of a methanol group.
Uniqueness
(2,4-Difluoro-3-(trifluoromethyl)phenyl)methanol is unique due to the presence of both difluoro and trifluoromethyl groups, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and reactivity .
Eigenschaften
CAS-Nummer |
1445995-77-6 |
|---|---|
Molekularformel |
C8H5F5O |
Molekulargewicht |
212.12 g/mol |
IUPAC-Name |
[2,4-difluoro-3-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C8H5F5O/c9-5-2-1-4(3-14)7(10)6(5)8(11,12)13/h1-2,14H,3H2 |
InChI-Schlüssel |
RKJGQZPQVSHIQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1CO)F)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


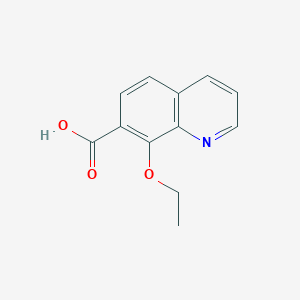
![N-(Benzo[d][1,3]dioxol-5-ylmethyl)ethanamine hydrochloride](/img/structure/B11889980.png)
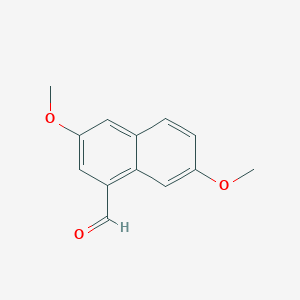
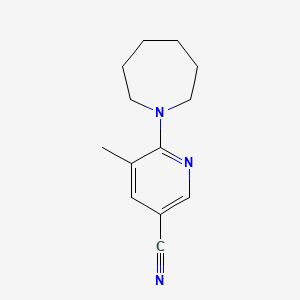
![8,8-Dimethyl-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B11890019.png)
![1'-Ethylspiro[indoline-3,2'-pyrrolidin]-2-one](/img/structure/B11890023.png)


![2,3-Dimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11890035.png)
![1',3-Dimethyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B11890040.png)
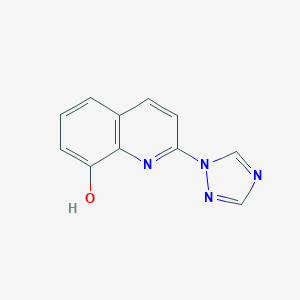
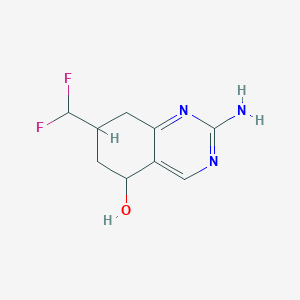
![5-Methyl-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B11890059.png)

